Water Solubility: Isopropenylpyrazine vs. 2-Isopropylpyrazine - A Key Formulation Determinant
Isopropenylpyrazine is characterized as 'practically insoluble to insoluble in water', whereas the structurally similar 2-isopropylpyrazine is described as 'soluble in water' per their respective JECFA specifications [1][2]. This binary solubility distinction dictates the appropriate solvent system for incorporation into food and fragrance products.
| Evidence Dimension | Water solubility (qualitative descriptor per JECFA) |
|---|---|
| Target Compound Data | Practically insoluble to insoluble in water |
| Comparator Or Baseline | 2-Isopropylpyrazine - soluble in water |
| Quantified Difference | Qualitative categorical difference (insoluble vs. soluble) |
| Conditions | JECFA flavoring specifications; standard room temperature evaluation |
Why This Matters
This property makes isopropenylpyrazine the preferred choice for oil-based or non-aqueous flavor formulations, while 2-isopropylpyrazine is contraindicated for such systems, directly guiding procurement and formulation decisions.
- [1] FAO, Online Edition: 'Specifications for Flavourings', Isopropenylpyrazine, JECFA number 2125. URL: https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2101 View Source
- [2] FAO, Online Edition: 'Specifications for Flavourings', 2-Isopropylpyrazine, JECFA number 764. URL: https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/726 View Source
